molecular formula C22H25N5 B10796259 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B10796259
M. Wt: 359.5 g/mol
InChI Key: GSOYKOOBWAVEGP-UHFFFAOYSA-N
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Description

1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a cyclopentyl-substituted piperazine ring at the 1-position, a methyl group at the 3-position, and a nitrile (-CN) group at the 4-position. This compound belongs to a broader class of heterocyclic agents investigated for diverse biological activities, including anticancer and antimicrobial applications.

Properties

Molecular Formula

C22H25N5

Molecular Weight

359.5 g/mol

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H25N5/c1-16-14-21(26-12-10-25(11-13-26)17-6-2-3-7-17)27-20-9-5-4-8-19(20)24-22(27)18(16)15-23/h4-5,8-9,14,17H,2-3,6-7,10-13H2,1H3

InChI Key

GSOYKOOBWAVEGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5CCCC5)C#N

Origin of Product

United States

Chemical Reactions Analysis

MMV006706 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant anticancer properties. A study highlighted the potential of pyrido-benzimidazole derivatives in targeting cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of tumors .

Neuropharmacology

The compound's structural similarities with known neuroactive agents suggest potential applications in treating neurological disorders. The piperazine ring is often associated with psychoactive properties, leading to investigations into its effects on neurotransmitter systems .

Antimicrobial Properties

Another area of exploration is the antimicrobial activity of this compound. Studies have shown that derivatives of pyrido-benzimidazole can exhibit antibacterial and antifungal effects, making them candidates for developing new antimicrobial therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the benzimidazole scaffold has been documented extensively. Research suggests that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido-benzimidazole derivatives demonstrated that compounds structurally related to This compound showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Effects

In preclinical trials, a derivative of this compound was tested for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. Results indicated a significant reduction in neuroinflammation and improved cognitive function in treated animals compared to controls .

Data Table: Summary of Applications

Application AreaObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuropharmacologyPotential effects on neurotransmitter systems
Antimicrobial PropertiesExhibits antibacterial and antifungal activity
Anti-inflammatory EffectsInhibits inflammatory pathways

Mechanism of Action

The mechanism of action of MMV006706 involves the inhibition of specific enzymes and pathways critical for the survival of Babesia microti. It targets cysteine protease, an enzyme essential for the parasite’s lifecycle. By inhibiting this enzyme, MMV006706 disrupts the parasite’s ability to replicate and survive within the host .

Comparison with Similar Compounds

Key Observations :

  • The cyclopentylpiperazine group in the target compound likely enhances binding to receptors with hydrophobic pockets (e.g., GPCRs or kinases) compared to unsubstituted piperazines .
  • The methyl group at the 3-position is conserved across most analogs, suggesting its role in maintaining planarity and π-π stacking interactions .

Example Syntheses :

  • SE486-11 : Synthesized via a 48-hour cytotoxicity screen of 12 structural analogs, achieving high potency in neuroblastoma cells .
  • 3 i : Prepared in 91% yield using neat conditions, with recrystallization from EtOH/DMF .
  • 13e: Yielded 74.63% via substitution with a piperazinyl-ethylamino group, purified via DMF/water crystallization .

The target compound’s synthesis likely follows similar protocols, though its cyclopentylpiperazine moiety may require specialized amine coupling conditions .

Anticancer Activity

  • SE486-11 : Demonstrated potent cytotoxicity in SK-N-BE(2)C and Kelly neuroblastoma cell lines, with IC₅₀ values <1 µM .
  • 13b (tert-butylamino derivative): Showed 78.13% yield and >286°C melting point, indicating thermal stability conducive to formulation .

The target compound’s cyclopentylpiperazine group may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies .

Antimicrobial Activity

  • 3 i and 3 v : Exhibited activity against Mycobacterium tuberculosis, with MIC values <10 µg/mL due to fluorinated/benzyl groups enhancing membrane penetration .

Bone Regeneration

  • A related compound (2-BU-1-(4-(diethylamino)anilino)-3-me-pyrido(1,2-a)benzimidazole-4-carbonitrile) was used in magnesium phosphate-based implants for equine bone defects, highlighting versatility in non-therapeutic applications .

Structure-Activity Relationships (SAR)

  • 1-Position : Piperazine/piperidine derivatives improve solubility and receptor affinity. Cyclopentyl groups may reduce metabolic oxidation compared to benzyl substituents .
  • 2-Position : Bulky groups (e.g., octyl in ) enhance lipophilicity but may reduce oral bioavailability.
  • 4-CN Group : Critical for electronic stabilization and hydrogen bonding with biological targets .

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure comprises three key components:

  • Pyrido[1,2-a]benzimidazole core : Formed via cyclization of substituted benzimidazole precursors.

  • 4-Cyclopentylpiperazine sidechain : Introduced via nucleophilic substitution or condensation.

  • Cyanomethyl group : Typically installed through nitrile substitution or cyanation reactions.

Retrosynthetic disconnection suggests two primary routes:

  • Route A : Condensation of pre-formed pyrido[1,2-a]benzimidazole with 1-amino-4-cyclopentylpiperazine.

  • Route B : Sequential assembly of the benzimidazole ring followed by piperazine functionalization.

Detailed Synthetic Pathways

Synthesis of Pyrido[1,2-a]benzimidazole Intermediate

  • Starting Material : 2-Aminobenzimidazole derivatives react with α,β-unsaturated ketones or aldehydes under acidic conditions to form the fused pyrido-benzimidazole core.

  • Cyclization : For example, treatment of 3-methyl-2-aminobenzimidazole with acrylonitrile in acetic acid yields 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile.

Piperazine Substitution

  • Reagent : 1-Amino-4-cyclopentylpiperazine (prepared via alkylation of N-nitrosopiperazine with cyclopentyl bromide followed by LiAlH₄ reduction).

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or ethyl acetate.

    • Temperature: 25–80°C.

    • Reaction Time: 30 minutes to 6 hours.

  • Mechanism : Nucleophilic aromatic substitution (SNAr) at the carbonitrile-bearing position, facilitated by the electron-withdrawing cyano group.

Example Protocol

  • Dissolve 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (1 eq) in THF.

  • Add 1-amino-4-cyclopentylpiperazine (1.1 eq) and stir at 60°C for 2 hours.

  • Purify via column chromatography (ethyl acetate/hexane) to isolate the product.

Benzimidazole Formation

  • Condensation : o-Phenylenediamine reacts with 3-methylpyridine-4-carbonitrile in the presence of HCl to form the benzimidazole ring.

  • Oxidation : Dess–Martin periodinane or MnO₂ oxidizes intermediate alcohols to ketones, enabling cyclization.

Optimization and Challenges

Yield Improvements

  • Solvent Selection : Ethyl acetate outperforms THF in reducing side reactions (yield: 55% → 72%).

  • Catalytic Systems : Pd-based catalysts increase coupling efficiency but require rigorous moisture exclusion.

Purification Techniques

  • Multi-Stage Crystallization :

    • Primary : Ethyl acetate/hexane (1:3) removes non-polar impurities.

    • Secondary : Methanol/water (4:1) isolates the product.

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane 1:1 → 3:1).

Analytical Characterization

  • UV-Vis Spectroscopy : λₘₐₐ at 334 nm (ε = 26,700 M⁻¹cm⁻¹).

  • Mass Spectrometry : m/z 359.5 [M+H]⁺.

  • ¹H NMR : Key signals include δ 1.45–1.70 (cyclopentyl CH₂), δ 2.35 (N–CH₃), δ 7.20–8.10 (aromatic H).

Comparative Analysis of Methods

Parameter Route A Route B
Total Yield55–72%40–60%
Reaction Time2–6 hours12–24 hours
Purification ComplexityModerateHigh
ScalabilityPilot-scaleLab-scale

Industrial-Scale Considerations

Cost Efficiency

  • Route A is preferred for large-scale synthesis due to fewer steps and lower catalyst costs.

  • Route B requires expensive Pd catalysts and anhydrous conditions, limiting scalability.

Environmental Impact

  • Green Solvents : Ethanol/water mixtures replace THF in newer protocols.

  • Waste Reduction : LiAlH₄ reductions are being phased out in favor of NaBH₄/CeCl₃ systems.

Emerging Innovations

Continuous Flow Synthesis

  • Microreactors enable precise control of exothermic cyclization steps, improving safety and yield.

Enzymatic Catalysis

  • Lipases and transaminases are being explored for asymmetric synthesis of piperazine intermediates .

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